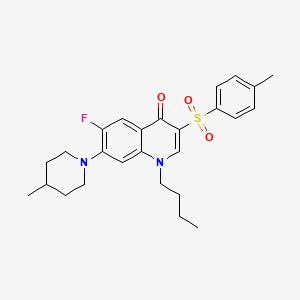
1-butyl-6-fluoro-7-(4-methylpiperidin-1-yl)-3-tosylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butyl-6-fluoro-7-(4-methylpiperidin-1-yl)-3-tosylquinolin-4(1H)-one, also known as BFE-1224, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. BFE-1224 is a quinoline derivative that has shown promising results in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Fluorinated heterocycles, closely related to the compound of interest, are significant in the pharmaceutical and agrochemical industries due to their unique properties. A study highlighted the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate, demonstrating diverse synthetic applications and mechanistic insights through density functional theory (DFT) studies (Wu et al., 2017).
Antibacterial and Antimycobacterial Applications
Research on fluoroquinolones, which share a core structural motif with the compound , has shown significant antibacterial activities. One study designed novel N-1 substituents of naphthyridones and quinolones, resulting in compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics (Kuramoto et al., 2003). Another study synthesized novel fluoroquinolones evaluated for their antimycobacterial activities, identifying compounds with significant in vitro and in vivo efficacy against Mycobacterium tuberculosis (Senthilkumar et al., 2009).
Anticancer Research
Derivatives of 4-aminoquinoline have been synthesized and examined for their cytotoxic effects on human breast tumor cell lines, with some compounds showing potent effects compared to standard treatments, highlighting the potential for developing new classes of anticancer agents (Zhang et al., 2007).
Optical and Material Science Applications
Studies on novel fluorophores, including those with benzamide analogues and benzo(de)isoquinoline-1,3-diones, have shown applications in imaging, including PET imaging of sigma-2 receptor status in tumors and fluorescent probes for detecting specific agents. These compounds exhibit unique photophysical properties, offering potential in designing smart luminescent materials for data security and other applications (Tu et al., 2007; Sun et al., 2018).
Propriétés
IUPAC Name |
1-butyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-(4-methylpiperidin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN2O3S/c1-4-5-12-29-17-25(33(31,32)20-8-6-18(2)7-9-20)26(30)21-15-22(27)24(16-23(21)29)28-13-10-19(3)11-14-28/h6-9,15-17,19H,4-5,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKLBTKZWLGALX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

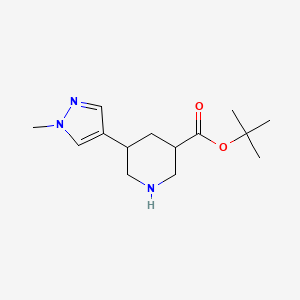
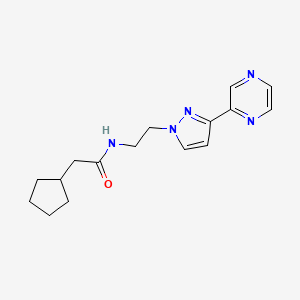
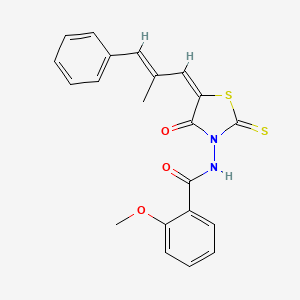

![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B2857727.png)
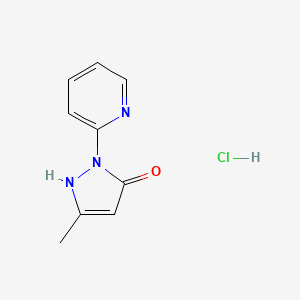
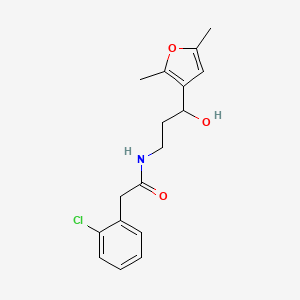
![9-(3,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2857732.png)
![2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2857733.png)
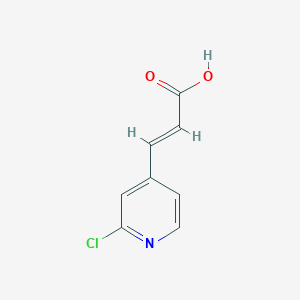
![N-[(4-Methylpyridin-2-yl)-(oxan-4-yl)methyl]prop-2-enamide](/img/structure/B2857737.png)
